5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one
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Overview
Description
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- is a complex organic compound with a unique structure that includes a pyranone ring, various substituents, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyranone ring, followed by the introduction of various substituents through reactions such as alkylation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling pathways that lead to various biological effects.
Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-methoxy-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)- include other pyranone derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of substituents and functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
197915-29-0 |
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Molecular Formula |
C31H34O4S |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
5-(2-tert-butyl-4-methoxy-5-methylphenyl)sulfanyl-4-hydroxy-2-phenyl-2-(2-phenylethyl)-3H-pyran-6-one |
InChI |
InChI=1S/C31H34O4S/c1-21-18-27(24(30(2,3)4)19-26(21)34-5)36-28-25(32)20-31(35-29(28)33,23-14-10-7-11-15-23)17-16-22-12-8-6-9-13-22/h6-15,18-19,32H,16-17,20H2,1-5H3 |
InChI Key |
VKFLEAKGOCYXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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